molecular formula C19H22N2O6 B14769742 Phthalimidinoglutarimide-5'-C3-O-C2-acid

Phthalimidinoglutarimide-5'-C3-O-C2-acid

Cat. No.: B14769742
M. Wt: 374.4 g/mol
InChI Key: VKZUINVUAUJKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-5’-C3-O-C2-acid is a complex organic compound that belongs to the class of isoindolones These compounds are characterized by their aromatic polycyclic structure, which includes an isoindole bearing a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-C2-acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Phthalimide: The initial step involves the reaction of phthalic anhydride with ammonia to form phthalimide.

    Introduction of Glutarimide: The phthalimide is then reacted with glutaric anhydride to introduce the glutarimide moiety.

    Formation of the C3-O-C2 Linkage: The final step involves the formation of the C3-O-C2 linkage through a series of condensation reactions, often using catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of Phthalimidinoglutarimide-5’-C3-O-C2-acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of phthalimide and glutarimide.

    Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.

    Purification and Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C3-O-C2-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Phthalimidinoglutarimide-5’-C3-O-C2-acid can be compared with other similar compounds, such as:

    Phthalimidinoglutarimide: Shares a similar core structure but lacks the C3-O-C2 linkage.

    Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid: Contains a polyethylene glycol (PEG) chain, which can enhance its solubility and bioavailability.

    Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Similar to the PEG5 variant but with a shorter PEG chain.

The uniqueness of Phthalimidinoglutarimide-5’-C3-O-C2-acid lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]propanoic acid

InChI

InChI=1S/C19H22N2O6/c22-16-6-5-15(18(25)20-16)21-11-13-10-12(3-4-14(13)19(21)26)2-1-8-27-9-7-17(23)24/h3-4,10,15H,1-2,5-9,11H2,(H,23,24)(H,20,22,25)

InChI Key

VKZUINVUAUJKDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.